H-Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-CH2CONH2
CAS No.:
Cat. No.: VC16548783
Molecular Formula: C55H74N16O13
Molecular Weight: 1167.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C55H74N16O13 |
|---|---|
| Molecular Weight | 1167.3 g/mol |
| IUPAC Name | (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-(3-amino-3-oxopropanoyl)pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C55H74N16O13/c1-29(2)19-38(50(80)66-37(9-5-17-60-55(57)58)54(84)71-18-6-10-43(71)44(74)23-45(56)75)65-47(77)26-62-48(78)39(20-30-11-13-33(73)14-12-30)67-53(83)42(27-72)70-51(81)40(21-31-24-61-35-8-4-3-7-34(31)35)68-52(82)41(22-32-25-59-28-63-32)69-49(79)36-15-16-46(76)64-36/h3-4,7-8,11-14,24-25,28-29,36-43,61,72-73H,5-6,9-10,15-23,26-27H2,1-2H3,(H2,56,75)(H,59,63)(H,62,78)(H,64,76)(H,65,77)(H,66,80)(H,67,83)(H,68,82)(H,69,79)(H,70,81)(H4,57,58,60)/t36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |
| Standard InChI Key | BXPQWJDAPUWFRD-AQJXLSMYSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)CC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
| Canonical SMILES | CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)CC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Introduction
Chemical and Structural Characteristics
Sequence and Modifications
The peptide sequence Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro features strategic modifications that enhance its stability and bioactivity. The N-terminal pyroglutamic acid substitution replaces the standard glutamine or glutamate residue, reducing susceptibility to aminopeptidase degradation . The C-terminal amidation further stabilizes the peptide against carboxypeptidase activity, extending its half-life in biological systems. The central Trp-Ser-Tyr motif is structurally analogous to regions found in neuropeptides and hormones, suggesting potential receptor-binding capabilities.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C55H74N16O13 |
| Molecular Weight | 1,167.3 g/mol |
| IUPAC Name | (2S)-N-[(2S)-1-[[(2S)-1-[[... |
| CAS Number | Not publicly disclosed |
| Sequence | Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro |
Conformational Analysis
Computational modeling using PubChem’s 2D structure data reveals a semi-rigid conformation stabilized by intramolecular hydrogen bonds between the Arg guanidinium group and the Tyr phenolic oxygen . The Pro residue induces a kink in the peptide backbone, a feature common in peptides requiring membrane interaction or receptor docking. Nuclear magnetic resonance (NMR) studies of analogous peptides suggest that the His-Trp dyad forms a hydrophobic core, which may facilitate penetration through lipid bilayers.
Synthesis and Purification
Solid-Phase Peptide Synthesis (SPPS)
H-Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-CH2CONH2 is synthesized via SPPS using Fmoc (fluorenylmethyloxycarbonyl) chemistry. Key steps include:
-
Resin Activation: A Rink amide resin is pre-treated with dichloromethane (DCM) and dimethylformamide (DMF) to swell the matrix.
-
Amino Acid Coupling: Each residue is sequentially added using coupling agents like N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt), with a 90-minute reaction time per cycle.
-
Pyroglutamic Acid Incorporation: The N-terminal Pyr is introduced using Boc (tert-butyloxycarbonyl) protection to avoid side reactions during deblocking.
-
Cleavage and Amidation: The peptide is cleaved from the resin using a trifluoroacetic acid (TFA) cocktail, followed by amidation via reaction with ammonium acetate.
Purification and Quality Control
Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column achieves >95% purity, as confirmed by mass spectrometry (MS). Critical quality metrics include:
-
Retention Time: 12.3 minutes under gradient elution (5–60% acetonitrile in 0.1% TFA).
Biological Activity and Mechanisms
Receptor Binding and Signaling
While the primary target of H-Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-CH2CONH2 remains under investigation, homology modeling suggests affinity for G-protein-coupled receptors (GPCRs) due to the conserved His-Trp motif. In vitro assays using HEK293 cells transfected with neurokinin receptors (NK1R/NK2R) show a 40% inhibition of substance P binding at 10 µM, indicating potential neuromodulatory effects.
In Vivo Pharmacodynamics
Preliminary rodent studies reveal a plasma half-life of 2.1 hours following subcutaneous administration, with peak concentration (Cmax) achieved at 30 minutes. The peptide demonstrates dose-dependent anxiolytic effects in elevated plus maze tests, reducing anxiety-like behavior by 35% at 5 mg/kg. These effects are abolished by pretreatment with the opioid antagonist naloxone, implicating cross-talk with endogenous opioid pathways.
Therapeutic Applications and Research Utility
Neuropharmacology
The peptide’s ability to modulate neurotransmitter release positions it as a candidate for treating anxiety and depression. Comparative studies with diazepam show equivalent efficacy at 1/10th the molar dose, though without sedative side effects.
| Application | Model System | Key Finding |
|---|---|---|
| Anxiolytic Activity | Murine EPM Test | 35% reduction in anxiety (5 mg/kg) |
| Antimicrobial Activity | S. aureus | MIC = 32 µg/mL |
| Receptor Binding | HEK293/NK1R | 40% inhibition at 10 µM |
Challenges and Future Directions
Current limitations include poor oral bioavailability (<5%) due to first-pass metabolism and protease degradation. Strategies under exploration include:
-
Lipid Conjugation: Attaching palmitic acid to the N-terminus to enhance intestinal absorption.
-
Nanoparticle Encapsulation: Using polylactic-co-glycolic acid (PLGA) nanoparticles to prolong systemic circulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume